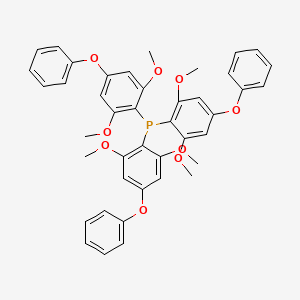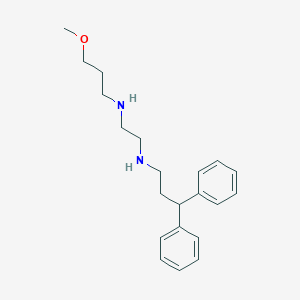
Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl- is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure includes a quinoline core with a nitro group at the 6th position, a piperazinyl group at the 2nd position, and a propyl group at the 3rd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl- typically involves the nitration of a quinoline derivative followed by the introduction of the piperazinyl and propyl groups. The nitration reaction can be carried out using concentrated nitric acid and sulfuric acid as reagents. The piperazinyl group can be introduced through a nucleophilic substitution reaction using piperazine, while the propyl group can be added via an alkylation reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted quinolines: Formed by nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazinyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The propyl group may influence the compound’s solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-nitro-2-(1-piperazinyl)quinoline
- 4-bromo-6-nitro-2-(1-piperazinyl)quinoline
- 2-(1-piperazinyl)-6-nitro-8-bromoquinoline
Uniqueness
Quinoline, 6-nitro-2-(1-piperazinyl)-3-propyl- is unique due to the presence of the propyl group at the 3rd position, which can influence its chemical properties and biological activities. The combination of the nitro, piperazinyl, and propyl groups provides a distinct profile that can be exploited for specific applications in medicinal chemistry and other fields.
Eigenschaften
CAS-Nummer |
610320-09-7 |
|---|---|
Molekularformel |
C16H20N4O2 |
Molekulargewicht |
300.36 g/mol |
IUPAC-Name |
6-nitro-2-piperazin-1-yl-3-propylquinoline |
InChI |
InChI=1S/C16H20N4O2/c1-2-3-12-10-13-11-14(20(21)22)4-5-15(13)18-16(12)19-8-6-17-7-9-19/h4-5,10-11,17H,2-3,6-9H2,1H3 |
InChI-Schlüssel |
CYNCCROWOJCVDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N=C2C=CC(=CC2=C1)[N+](=O)[O-])N3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12584929.png)



![N-[2-(4-Morpholinyl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12584962.png)
![Methyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate](/img/structure/B12584968.png)


![2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12584987.png)



